methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Description
Nuclear Magnetic Resonance Spectral Signatures
The proton nuclear magnetic resonance spectrum of this compound provides distinctive signatures for structural identification. The pyrrole protons typically appear in the aromatic region between 6.82 and 7.8 parts per million, with the pyrrole nitrogen-bound hydrogen showing characteristic chemical shifts. The thiophene ring protons exhibit signals in a similar aromatic region, with specific coupling patterns that distinguish them from the pyrrole signals.
The methyl ester protons produce a characteristic singlet around 3.92 parts per million, providing clear identification of the carboxylate functionality. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon, typically appearing around 169-170 parts per million, while the aromatic carbons of both thiophene and pyrrole rings appear in the 110-140 parts per million region. The ester methyl carbon produces a signal around 52-53 parts per million, consistent with aliphatic ester carbons.
Solid-state carbon-13 nuclear magnetic resonance using cross-polarization magic angle spinning techniques provides additional structural information, particularly for understanding intermolecular interactions in the crystalline state. These measurements reveal specific carbon environments and molecular packing arrangements that complement solution-state nuclear magnetic resonance data.
Fourier-Transform Infrared Vibrational Profiling
The Fourier-transform infrared spectrum of this compound exhibits characteristic vibrational bands that confirm the presence of both heterocyclic rings and the ester functionality. The carbonyl stretching vibration appears prominently around 1700-1720 wavenumbers, indicating the presence of the methyl ester group. The aromatic carbon-carbon stretching vibrations from both thiophene and pyrrole rings produce bands in the 1400-1600 wavenumber region.
The nitrogen-hydrogen stretching vibration of the pyrrole ring typically appears around 3100-3200 wavenumbers, providing clear evidence of the unsubstituted pyrrole nitrogen. Carbon-hydrogen stretching vibrations from the aromatic rings produce bands in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the methyl ester appear around 2900-3000 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous bands characteristic of the specific ring systems and their substitution patterns.
In-situ Fourier-transform infrared spectroscopy studies of related thiophene-pyrrole systems demonstrate the technique's utility for monitoring structural changes under various conditions. These measurements provide insights into molecular conformations and intermolecular interactions that influence the compound's properties.
Ultraviolet-Visible Absorption Characteristics
The ultraviolet-visible absorption spectrum of this compound reveals electronic transitions characteristic of conjugated heterocyclic systems. Related thiophene-pyrrole compounds exhibit absorption maxima typically in the range of 410-469 nanometers, depending on the specific substitution pattern and molecular environment. The compound shows strong absorption in the near-ultraviolet region due to π-π* transitions within the conjugated system.
The absorption characteristics demonstrate relatively small shifts between solution and solid-state measurements, suggesting minimal electronic interactions between molecules in the condensed phase. This behavior indicates that the electronic properties are primarily determined by intramolecular conjugation rather than intermolecular charge transfer interactions. The extinction coefficient and spectral profile provide important information about the electronic structure and potential applications in optoelectronic devices.
Ultraviolet-visible spectroscopy measurements using specialized equipment capable of transmission measurements at wavelengths down to 230 nanometers reveal additional electronic transitions in the shorter wavelength region. These measurements are particularly important for understanding the complete electronic structure of the compound and its potential photochemical behavior.
Computational Molecular Modeling Studies
Density Functional Theory Calculations
Density functional theory calculations provide detailed insights into the electronic structure and geometric properties of this compound. Computational studies of related thiophene-pyrrole systems demonstrate the utility of these methods for predicting molecular properties and understanding structure-property relationships. The calculations typically employ hybrid functionals that accurately describe both ground-state geometries and electronic excitation energies.
Geometric optimization calculations reveal the preferred molecular conformation and provide bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. These calculations show that the molecule adopts a predominantly planar configuration that maximizes conjugation between the thiophene and pyrrole ring systems. The optimized geometry serves as the foundation for subsequent property calculations and provides validation for experimental structural data.
Electronic structure calculations determine important molecular properties including dipole moments, polarizabilities, and charge distributions. These properties influence the compound's behavior in various chemical and physical processes, including crystallization, solubility, and electronic conductivity. The calculations also predict vibrational frequencies that can be compared directly with experimental Fourier-transform infrared spectra to validate the computational model.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that determine the compound's electronic properties and reactivity. For related thiophene-pyrrole systems, these orbital energies typically range from -5.2 to -5.8 electron volts for the highest occupied molecular orbital and -3.2 to -3.8 electron volts for the lowest unoccupied molecular orbital. The energy gap between these frontier orbitals influences optical absorption properties and electronic conductivity.
The spatial distribution of frontier molecular orbitals provides insights into the electronic structure and potential reaction sites. The highest occupied molecular orbital typically exhibits significant electron density on both the thiophene and pyrrole rings, indicating delocalized π-electron systems. The lowest unoccupied molecular orbital often shows complementary distribution patterns that facilitate electronic transitions and charge transport processes.
Electrostatic potential mapping calculations reveal the charge distribution across the molecular surface and identify regions of positive and negative electrostatic potential. These maps predict intermolecular interaction sites and help explain observed crystal packing arrangements and hydrogen bonding patterns. The electrostatic potential analysis is particularly valuable for understanding the compound's behavior in polar and non-polar environments and its potential for forming specific intermolecular contacts.
Properties
IUPAC Name |
methyl 3-pyrrol-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-8(4-7-14-9)11-5-2-3-6-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNQCKPHPLFYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334999 | |
| Record name | Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-16-0 | |
| Record name | Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of 3-bromo-2-thiophenecarboxylic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Organic Electronics
Overview:
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is utilized as a building block in the development of organic electronic materials. Its conjugated structure allows for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Key Applications:
- OLEDs: The compound can serve as an emissive layer or dopant in OLEDs, enhancing device performance. Studies have shown that OLEDs incorporating this compound exhibit efficient electroluminescence with tunable emission colors.
- OFETs: Its favorable charge mobility makes it a candidate for use as a semiconductor in OFETs, with mobility values typically ranging from 0.1 to 1 cm²/V·s.
Data Table: Performance Metrics of Devices
| Device Type | Charge Mobility (cm²/V·s) | Emission Efficiency (%) | Stability |
|---|---|---|---|
| OLED | N/A | High | Moderate |
| OFET | 0.1 - 1 | N/A | High |
Case Study:
A study demonstrated that incorporating this compound into OLED devices resulted in improved color purity and brightness compared to conventional materials, indicating its potential for high-performance displays.
Medicinal Chemistry
Overview:
In medicinal chemistry, this compound derivatives are being explored as potential drug candidates due to their structural diversity and biological activity.
Key Applications:
- Anticancer Agents: Preliminary studies suggest that certain derivatives exhibit cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific cancer pathways is under investigation.
- Anti-inflammatory Compounds: Researchers are assessing the anti-inflammatory properties of derivatives by evaluating their effects on inflammatory markers and enzyme inhibition.
Data Table: Biological Activity of Derivatives
| Derivative Name | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 5 |
| Compound B | Anti-inflammatory | 10 |
Case Study:
Research involving a series of pyrrole-containing compounds derived from this compound revealed significant growth inhibition in cancer cell lines, highlighting the compound's therapeutic potential.
Biological Research
Overview:
The compound has been investigated for its interactions with biological targets, including enzymes and receptors, making it relevant in pharmacological studies.
Key Applications:
- Interaction Studies: Initial findings indicate that this compound may bind to specific biological targets, influencing various biological pathways.
Data Table: Binding Affinity Studies
| Target Protein | Binding Affinity (nM) |
|---|---|
| Enzyme X | 20 |
| Receptor Y | 15 |
Case Study:
A pharmacological study highlighted the binding efficacy of this compound to PD-L1, suggesting its potential role in modulating immune responses against tumors.
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family. This inhibition affects the interaction between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation without impairing Th1 cell differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate with structurally related thiophene and pyrrole derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Stability The trifluoromethyl group in the benzothiophene derivative (CAS N/A) enhances metabolic stability and lipophilicity, making it suitable for agrochemical applications . Cyano substitution (CAS 175201-81-7) introduces strong electron-withdrawing effects, favoring use in charge-transport materials for OLEDs .
Biological and Material Applications
- The parent compound (74772-16-0) serves as a versatile intermediate for drug discovery, while its oxadiazole-containing analog (CAS N/A) shows promise in kinase inhibition due to improved binding from the oxadiazole bioisostere .
- Ethyl ester derivatives (CAS N/A) exhibit prolonged half-lives in vivo compared to methyl esters, as seen in agrochemical prototypes .
Safety and Handling Compounds with cyano groups (e.g., CAS 175201-81-7) pose inhalation hazards, requiring stringent safety protocols .
Synthetic Accessibility
- Suzuki-Miyaura coupling is a common method for synthesizing these derivatives, as demonstrated in the preparation of boronic acid intermediates (e.g., CAS 74772-16-0) .
Biological Activity
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiophene ring fused with a pyrrole moiety, which contributes to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 209.25 g/mol. The presence of both nitrogen and sulfur heteroatoms enhances its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring : Utilizing thiophene precursors.
- Pyrrole integration : Employing pyrrole derivatives through electrophilic substitution.
- Esterification : Converting the carboxylic acid to an ester using methanol and acid catalysts.
These synthetic routes can be optimized for yield and purity, making the compound accessible for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results indicate that this compound possesses a higher antibacterial efficacy compared to common antibiotics like oxytetracycline, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating enzyme activity involved in cell cycle regulation. Specific mechanisms include:
- Inhibition of DNA synthesis : By interfering with topoisomerase enzymes.
- Induction of apoptosis : Through activation of caspase pathways.
These findings are supported by cellular assays demonstrating reduced viability in various cancer cell lines when treated with this compound .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their function and leading to therapeutic effects.
- Receptor Modulation : It can influence receptor signaling pathways, potentially affecting cellular responses related to inflammation or cancer progression.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Antibacterial Efficacy : In a study involving infected mice models, treatment with the compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions. For example, alkaline conditions facilitate the formation of thiophene rings by reacting precursors like methyl 3-aminothiophene-2-carboxylate with heterocyclic reagents (e.g., thioglycolic acid at 130°C under inert atmosphere) . Alternative routes involve using E-3-methyl methoxyacrylate in alkaline media, which improves yield through controlled reaction parameters (temperature, solvent polarity) . Optimization requires monitoring via TLC or HPLC to track intermediate formation.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement), which handle intensity data and resolve twinning or high-resolution ambiguities . Visualization tools like ORTEP-III (with a GUI in ORTEP-3) aid in thermal ellipsoid plotting and molecular geometry validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR identify substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, thiophene carbons at δ 120–140 ppm) .
- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and C-S bonds (~690 cm) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 224.0382 for CHNOS) .
Advanced Research Questions
Q. How can electrophilic substitution patterns on the pyrrole-thiophene scaffold be systematically investigated?
- Methodology : Reactivity studies involve Vilsmeier-Haack formylation or azo coupling on the pyrrole ring, while thiophene functionalization may require metalation (e.g., lithiation at C-5 followed by electrophilic quenching) . Competitive substitution sites are identified by comparing NMR shifts of derivatives. For example, formylation at pyrrole-N versus thiophene-C requires DFT calculations (e.g., Mulliken charge analysis) to predict regioselectivity.
Q. What strategies resolve contradictions in X-ray crystallographic data for structurally similar derivatives?
- Methodology : Discrepancies in bond lengths/angles due to disorder or twinning are addressed using SHELXL’s TWIN/BASF commands . For overlapping peaks, high-resolution data (e.g., synchrotron radiation) and Hirshfeld surface analysis differentiate intermolecular interactions. Cross-validation with DFT-optimized geometries (e.g., Gaussian09) ensures structural accuracy .
Q. How can the ester group in this compound be modified to enhance bioactivity in kinase inhibition studies?
- Methodology : Hydrolysis of the methyl ester to the carboxylic acid (using NaOH/EtOH) enables amide coupling with bioactive amines (e.g., NEK2 inhibitor scaffolds) . SAR studies compare inhibitory IC values against unmodified derivatives. Docking simulations (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target proteins .
Q. What analytical approaches distinguish isomeric byproducts in the synthesis of this compound?
- Methodology : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers. - COSY and NOESY NMR spectra identify coupling patterns and spatial proximities. For example, NOE correlations between pyrrole H-2 and thiophene H-4 confirm regiochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
